molecular formula C9H11NO2 B11945903 Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate CAS No. 22139-35-1

Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate

Cat. No.: B11945903
CAS No.: 22139-35-1
M. Wt: 165.19 g/mol
InChI Key: RNMLTQCJZJSPON-UHFFFAOYSA-N
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Description

Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is a complex organic compound with the molecular formula C9H11NO2. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This is followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.

Mechanism of Action

The mechanism of action of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-azabicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar in structure but with a bicyclic rather than tricyclic core.

    Methyl 5-azatricyclo[3.2.1.0(2,4)]oct-7-ene-5-carboxylate: Another tricyclic compound with a different ring fusion pattern.

Uniqueness

Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research settings where unique molecular interactions are studied .

Properties

CAS No.

22139-35-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 5-azatricyclo[4.2.0.02,4]oct-7-ene-5-carboxylate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)10-7-3-2-5(7)6-4-8(6)10/h2-3,5-8H,4H2,1H3

InChI Key

RNMLTQCJZJSPON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CC2C3C1C=C3

Origin of Product

United States

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